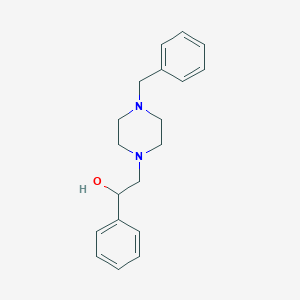

2-(4-Benzylpiperazino)-1-phenyl-1-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

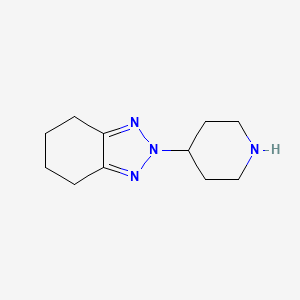

The compound “2-(4-Benzylpiperazino)-1-phenyl-1-ethanol” is a derivative of benzylpiperazine . Benzylpiperazine is a substance often used as a recreational drug and is known to have euphoriant and stimulant properties .

Synthesis Analysis

While specific synthesis information for “this compound” was not found, a related compound, 1-benzylpiperazine, can be synthesized from piperazine hexahydrate and benzyl chloride . Another compound, 5-amino-6-substituted-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]selenolo[3,2-e]pyrazines, was synthesized by the reaction of the chloro pyrazolo[3,4-b]pyrazine carbonitrile with selenium element in the presence of sodium borohydride and ethanol .Scientific Research Applications

Catalysis and Synthesis

Studies have shown the utility of specific catalysts and methodologies in the synthesis of complex molecules. For example, the use of gold(I)-catalyzed intermolecular hydroalkoxylation has been demonstrated for the efficient synthesis of alkyl allylic ethers, highlighting a methodology that could potentially be applied to or inspired by the synthesis or functionalization of 2-(4-Benzylpiperazino)-1-phenyl-1-ethanol (Zhang & Widenhoefer, 2008).

Biochemical Applications

Research into the biosynthesis of aromatic compounds from renewable sources has provided insights into the microbial production of benzyl alcohol, a compound structurally related to this compound. This research demonstrates the potential for engineering microbial pathways for the synthesis of complex organic molecules, offering a sustainable approach to chemical synthesis (Pugh et al., 2015).

Material Science

In material science, the development of new monomers and polymers with specific properties is a key area of research. Studies on new fluorinated monomers, for example, reveal the impact of molecular structure on the physical properties of the resulting materials, which could be pertinent when considering the application of this compound in the synthesis of new materials (Bracon et al., 2000).

Chemical Clearing and Dehydration

In the context of biological imaging, the search for chemicals that can clear tissue without diminishing the fluorescence of markers like GFP has led to the identification of alternative solvents. This area of research is indicative of the broader chemical investigations into solvent effects on molecular properties, which could influence how this compound is utilized in biological applications (Becker et al., 2012).

Mechanism of Action

Target of Action

Benzylpiperazine, a related compound, has been found to have a lower potency effect on the noradrenaline reuptake transporter and the dopamine reuptake transporter . It also has a high affinity action at the alpha2-adrenoreceptor .

Mode of Action

Benzylpiperazine, a structurally similar compound, acts as an antagonist at the alpha2-adrenoreceptor, inhibiting negative feedback and causing an increase in released noradrenaline .

Biochemical Pathways

The related compound benzylpiperazine is known to affect the noradrenaline and dopamine pathways .

Pharmacokinetics

Benzylpiperazine, a related compound, is known to be metabolized hepatically and excreted renally . The bioavailability of benzylpiperazine is unknown .

Result of Action

Benzylpiperazine, a related compound, is known to have euphoriant and stimulant properties .

properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-1-phenylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c22-19(18-9-5-2-6-10-18)16-21-13-11-20(12-14-21)15-17-7-3-1-4-8-17/h1-10,19,22H,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKPBKIXBACXLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24828803 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

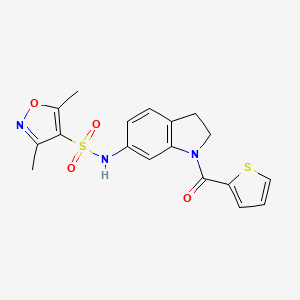

![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2847309.png)

![5-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxybenzamide](/img/structure/B2847310.png)

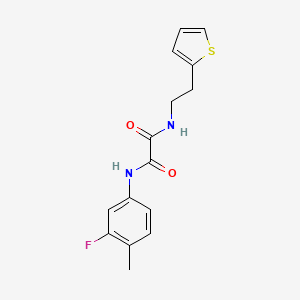

![N-(3-chlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2847311.png)

![ethyl 2-{[(5-amino-1H-1,2,4-triazol-1-yl)carbothioyl]amino}acetate](/img/structure/B2847314.png)

![Methyl 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2847317.png)

![2-Chloro-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B2847319.png)

![N-(4-ethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2847324.png)

![2-{5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine](/img/structure/B2847326.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2847331.png)